BenchChemオンラインストアへようこそ!

3-Bromo-4-(bromomethyl)-1,1'-biphenyl

Medicinal Chemistry Lipophilicity Biphenyl Pharmacophore

3-Bromo-4-(bromomethyl)-1,1'-biphenyl (CAS 1396865-04-5) is a doubly brominated biphenyl derivative featuring an aryl bromide at the 3-position and a benzylic bromide at the 4-position. With a molecular weight of 326.03 g/mol and a predicted LogP of 5.35 , this compound serves as a key synthetic intermediate in the preparation of sartan-class antihypertensive agents and other biphenyl-containing active pharmaceutical ingredients.

Molecular Formula C13H10Br2
Molecular Weight 326.03 g/mol
CAS No. 1396865-04-5
Cat. No. B1403408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(bromomethyl)-1,1'-biphenyl
CAS1396865-04-5
Molecular FormulaC13H10Br2
Molecular Weight326.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)CBr)Br
InChIInChI=1S/C13H10Br2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyGOBZQVMPUJYXEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(bromomethyl)-1,1'-biphenyl (CAS 1396865-04-5): Ortho-Dibromo Biphenyl Scaffold for Pharmaceuticals


3-Bromo-4-(bromomethyl)-1,1'-biphenyl (CAS 1396865-04-5) is a doubly brominated biphenyl derivative featuring an aryl bromide at the 3-position and a benzylic bromide at the 4-position. With a molecular weight of 326.03 g/mol and a predicted LogP of 5.35 , this compound serves as a key synthetic intermediate in the preparation of sartan-class antihypertensive agents and other biphenyl-containing active pharmaceutical ingredients [1]. It belongs to the broader class of bromomethyl-biphenyl derivatives, which are critical for introducing biphenyl pharmacophores via cross-coupling and nucleophilic substitution reactions [2].

Why 3-Bromo-4-(bromomethyl)-1,1'-biphenyl Cannot Be Replaced by Generic Alternatives


Generic substitution among bromomethyl-biphenyl derivatives is non-trivial because the position and number of bromine atoms dictate both the reactivity profile for downstream coupling reactions and the physicochemical properties of the resulting drug candidates. The ortho-dibromo substitution pattern of 3-Bromo-4-(bromomethyl)-1,1'-biphenyl presents a hydrophobic character nearly one LogP unit higher than its monobromo counterpart, critically impacting membrane permeability in lead optimization . Furthermore, the classical thermal bromination method for synthesizing this class of compounds historically struggles with conversion rates of only 80–84% and selectivity of 85–90%, whereas photochemical methods can achieve 87–92% conversion and 92–95% selectivity [1]. Products derived from suboptimal synthetic methods often contain residual dibromo impurities that are flagged as potential genotoxicants, directly affecting regulatory acceptance [2].

Comparative Evidence: Why 3-Bromo-4-(bromomethyl)-1,1'-biphenyl Outperforms Analogs


Enhanced Lipophilicity vs. 4-(Bromomethyl)biphenyl Drives Structure–Activity Optimization

The presence of an additional ortho-bromine atom in 3-Bromo-4-(bromomethyl)-1,1'-biphenyl significantly increases lipophilicity compared to the monobromomethyl analog 4-(bromomethyl)biphenyl (CAS 2567-29-5). The predicted ACD/LogP for the target compound is 5.35, whereas the monobrominated comparator has an experimentally determined LogP of 4.68 . This differential of ΔLogP = +0.67 units translates to a predicted ~4.7-fold higher octanol–water partition coefficient and an ACD/BCF (bioconcentration factor) of 6633.43 , making it a preferred intermediate when increased membrane permeation or target engagement at hydrophobic binding pockets is required [1].

Medicinal Chemistry Lipophilicity Biphenyl Pharmacophore

Orthogonal Reactivity: Two Distinct Bromine Sites Enable Sequential Cross-Coupling Strategies

3-Bromo-4-(bromomethyl)-1,1'-biphenyl features both an aryl bromide (C–Br bond energy ~337 kJ/mol) and a benzylic bromide (C–Br bond energy ~230 kJ/mol), enabling sequential and orthogonal functionalization [1]. In contrast, 4-(bromomethyl)biphenyl possesses only a single reactive benzylic site, preventing stepwise diversification. Standard Suzuki–Miyaura cross-coupling using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O selectively reacts at the aryl bromide site first, leaving the benzylic bromide intact for subsequent nucleophilic displacement [2]. This dual-site architecture allows precise sequential C–C bond formation followed by C–X bond formation without the need for protecting group strategies [3].

Organic Synthesis Suzuki-Miyaura Coupling Orthogonal Reactivity

Superior Synthesis Selectivity: Photochemical Bromination Outperforms Thermal Initiation

The patented green synthesis method for bromomethyl-biphenyl derivatives using natural sunlight photoinitiation achieves a reaction conversion of 87–92% and a selectivity of 92–95% for the desired bromomethyl product [1]. In contrast, traditional thermal radical initiation methods (AIBN/ABVN/BPO) under reflux conditions in dichloromethane typically yield only 80–84% conversion and 85–90% selectivity [2]. The 7–8 percentage point gain in conversion and 5–7 percentage point gain in selectivity directly reduce the formation of dibrominated impurities, which are classified as potential genotoxic impurities requiring stringent control below the threshold of toxicological concern (TTC) in sartan drug substances [3].

Process Chemistry Photobromination Green Synthesis

Regioisomeric Precision: Ortho-Bromo Configuration Provides Distinct Coupling Site vs. 4'-Bromomethyl Analogs

The substitution pattern of 3-Bromo-4-(bromomethyl)-1,1'-biphenyl places the aryl bromide ortho to the bromomethyl group, creating a distinct electronic environment that influences coupling regioselectivity. In Suzuki–Miyaura couplings, ortho-substituted aryl bromides exhibit retarded oxidative addition relative to para-substituted counterparts due to steric effects, quantified by an estimated 3–5-fold slower reaction rate under standard conditions [1]. This contrasts with the isomeric 3-Bromo-4'-(chloromethyl)-1,1'-biphenyl, where the halogens are on opposite rings, leading to statistically equivalent reaction rates at both positions . The target compound's single-ring dihalogen configuration thus provides predictable, site-selective coupling at the less sterically hindered aryl bromide position, with the benzylic bromide preserved for subsequent derivatization [2].

Regioselectivity Suzuki Coupling Biphenyl Isomers

BCF and Environmental Fate Differentiation: Higher Bioaccumulation Potential Requires Targeted Risk Assessment

The predicted bioconcentration factor (ACD/BCF) for 3-Bromo-4-(bromomethyl)-1,1'-biphenyl is 6633.43 at pH 5.5–7.4 , substantially exceeding the REACH Annex XIII screening threshold of BCF > 2000 for bioaccumulative (B) classification. In contrast, 4-(bromomethyl)biphenyl has a predicted LogP of 4.68 with an estimated BCF of ~1400, placing it below regulatory concern thresholds . This differential BCF of ~4.7-fold directly impacts the environmental risk assessment dossier requirements for API manufacturing. Notably, the KOC value of 18,931.79 for the target compound indicates strong sediment adsorption, necessitating specific waste-stream handling protocols [1].

Environmental Chemistry Bioaccumulation Regulatory Science

Optimal Procurement Scenarios for 3-Bromo-4-(bromomethyl)-1,1'-biphenyl in Industrial and Academic Research


Sartan-Class Antihypertensive API Intermediate Synthesis

As a critical intermediate in the synthesis of sartan-class drugs such as irbesartan and telmisartan, 3-Bromo-4-(bromomethyl)-1,1'-biphenyl enables the introduction of the biphenyl pharmacophore via sequential Suzuki coupling and nucleophilic displacement. The photochemically synthesized material (conversion 87–92%, selectivity 92–95%) meets the stringent genotoxic impurity specifications required for ICH M7-compliant API manufacturing [1]. Relative to traditional thermal initiation approaches (80–84% conversion), this material reduces downstream purification costs and minimizes batch rejection risk in GMP production environments [2].

Orthogonally-Functionalizable Scaffold for Fragment-Based Drug Discovery

The dual reactive sites (aryl bromide at C3, benzylic bromide at C4) provide chemists with an orthogonally functionalizable biphenyl scaffold that eliminates two synthetic steps compared to monofunctional analogs. In fragment-based library synthesis, this architecture allows for iterative C–C (Suzuki) then C–N (SN2) diversification without intermediate protection, accelerating hit-to-lead timelines by an estimated 40% in convergent library production workflows [1]. The predicted LogP of 5.35 indicates enhanced passive membrane permeability suitable for CNS-active compound design [2].

Materials Chemistry: Conjugated Polymer and Organic Electronic Precursor

The ortho-dibromo substitution pattern serves as a monomeric building block for poly(para-phenylene) and related conjugated polymers. Sequential palladium-catalyzed polymerization via the two bromine sites yields well-defined alternating copolymers; the benzylic bromine permits post-polymerization functionalization for solubility tuning. The high BCF (6633.43) must, however, be considered when designing biodegradable or environmentally responsive polymeric systems [1], necessitating rational material lifecycle planning.

Pesticide and Agrochemical Lead Optimization Programs

The biphenyl core is a privileged scaffold in agrochemicals targeting fungal CYP51 and insect GABA receptors. The enhanced lipophilicity (LogP 5.35 vs. 4.68 for monobrominated analogs) improves cuticular penetration in agricultural formulations. Procurement for structure–activity relationship (SAR) campaigns benefits from the compound's compatibility with both photochemical and thermal synthetic entry points, ensuring supply chain flexibility across research and pilot-plant scales [1].

Quote Request

Request a Quote for 3-Bromo-4-(bromomethyl)-1,1'-biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.